Pelcitoclax is classified as a dual inhibitor of the B-cell lymphoma-2 and B-cell lymphoma-extra-large proteins, which are anti-apoptotic regulators. The compound was developed through innovative prodrug strategies to enhance its therapeutic efficacy while minimizing side effects associated with direct inhibition of these targets . The molecular formula of Pelcitoclax is C57H66ClF4N6O11PS4, and it has a CAS Registry number of 1619923-36-2 .
The synthesis of Pelcitoclax involves complex organic chemistry techniques that include multiple reaction steps to construct its intricate molecular framework. While specific synthetic pathways are proprietary, the development process typically employs methods such as:
The synthesis requires careful optimization to ensure high yield and purity of the final product, which is crucial for its efficacy in clinical applications .
Pelcitoclax features a complex molecular structure characterized by several functional groups that contribute to its biological activity. Key structural components include:
The InChIKey for Pelcitoclax is QIOCQCYXBYUYLH-YACUFSJGSA-N, which helps in identifying its chemical structure in databases .
Pelcitoclax undergoes specific chemical reactions when interacting with its biological targets. These reactions include:
These interactions are crucial for its mechanism of action, ultimately leading to cancer cell death .
The mechanism of action of Pelcitoclax involves several key processes:
Clinical studies have shown that Pelcitoclax effectively disrupts protein complexes involved in cell survival, correlating with tumor growth inhibition .
Pelcitoclax exhibits several important physical and chemical properties:
These properties are essential for its formulation as an injectable drug and influence its pharmacokinetics in clinical settings .
Pelcitoclax is primarily being investigated for its therapeutic potential in treating various cancers, including:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3